molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0

2-deoxy-D-[UL-13C5]ribose

Cat. No.: B583565
CAS No.: 266998-43-0
M. Wt: 139.093
InChI Key: ZVQAVWAHRUNNPG-PWIBPOKESA-N
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Description

2-deoxy-D-[UL-13C5]ribose is a chemically modified version of 2-deoxy-D-ribose, a monosaccharide that is a crucial component of deoxyribonucleic acid (DNA). The “2-deoxy” prefix indicates the absence of a hydroxyl group at the second carbon position, distinguishing it from ribose. The “[UL-13C5]” notation signifies that all five carbon atoms in the molecule are uniformly labeled with the carbon-13 isotope, making it valuable for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research .

Mechanism of Action

Target of Action

The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .

Mode of Action

This compound interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .

Biochemical Pathways

The biochemical pathway affected by this compound is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .

Biochemical Analysis

Biochemical Properties

2-deoxy-D-[UL-13C5]ribose interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme deoxyribose-phosphate aldolase (DERA), which catalyzes the stereoselective C–C bond formation between acetaldehyde and numerous other aldehydes . This interaction plays a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce cellular damage by increasing oxidative stress and protein glycation in a pancreatic β-cell line . This influence on cell function can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, DERA, which interacts with this compound, proceeds via the formation of a Schiff base with a lysine residue at the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose, a process relevant to radiation damage, can vary depending on the ionization scenario .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a study found that a small dose of 2-deoxy-D-ribose helped form new blood vessels, which led to hair regrowth in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . It is also a precursor to the nucleic acid DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-deoxy-D-[UL-13C5]ribose typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Enzymatic methods, such as using 2-deoxy-D-ribose 5-phosphate aldolase (DERA), are also explored for their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-deoxy-D-[UL-13C5]ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-deoxy-D-[UL-13C5]ribose has numerous applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.

    Industry: Applied in the synthesis of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-deoxy-D-[UL-13C5]ribose is unique due to its uniform carbon-13 labeling, which makes it particularly valuable for NMR spectroscopy and metabolic research. This isotopic labeling allows for detailed analysis of metabolic pathways and molecular interactions that are not possible with non-labeled compounds .

Biological Activity

2-deoxy-D-[UL-13C5]ribose is a chemically modified sugar that plays a critical role in biological systems, particularly as a component of DNA. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

Overview of this compound

This compound is an isotopically labeled derivative of ribose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom. The incorporation of five carbon-13 atoms makes it particularly useful for metabolic studies and tracer experiments. Its primary function is as a precursor for the synthesis of isotopically labeled DNA and RNA molecules, facilitating research in nucleic acid structure and function.

Target and Mode of Action

The primary target of this compound is DNA, where it serves as an integral structural component. It is generated from ribose 5-phosphate through the action of ribonucleotide reductases. This compound integrates into the DNA structure, influencing gene expression and cellular metabolism.

Biochemical Pathways

This compound is involved in several biochemical pathways, notably the pentose phosphate pathway, which is essential for nucleotide synthesis. Its incorporation into DNA affects cellular replication and function, making it crucial for maintaining genetic integrity.

Cellular Interactions

Research indicates that this compound interacts with various enzymes, including deoxyribose-phosphate aldolase (DERA), which plays a pivotal role in nucleotide metabolism. The binding interactions with DERA can lead to significant changes in gene expression and enzyme activity, highlighting its importance in metabolic regulation.

Induction of Oxidative Stress

Studies have shown that this compound can induce oxidative stress and protein glycation in certain cell types. For instance, it has been found to increase intracellular reactive oxygen species (ROS) levels in pancreatic beta-cells, leading to cytotoxicity and apoptosis. This oxidative damage is associated with alterations in glutathione metabolism and disturbance of cytoskeletal integrity .

Case Studies

  • Oxidative Stress in Pancreatic Beta-Cells : A study demonstrated that 2-deoxy-D-ribose provoked cytotoxicity within HIT-T15 cells by increasing ROS levels and protein carbonyls in a dose-dependent manner. Antiglycating agents were shown to mitigate these effects, suggesting potential therapeutic avenues for oxidative stress-related damage .
  • Apoptosis Induction : Another investigation revealed that 2-deoxy-D-ribose induces apoptosis in human fibroblasts through mechanisms involving glutathione depletion and cytoskeletal disruption. The apoptotic process was unaffected by macromolecular synthesis inhibitors but was completely blocked by antioxidants like N-acetyl-L-cysteine (NAC) .

Metabolic Studies

The isotopic labeling of this compound allows researchers to trace metabolic pathways involving carbohydrates. Its rapid absorption and conversion to ribose 5-phosphate make it an effective tool for studying energy production under varying physiological conditions .

NMR Spectroscopy

In chemistry, this compound serves as a tracer in NMR spectroscopy to investigate molecular structures and dynamics. Its incorporation into nucleic acids enables detailed studies on nucleic acid interactions with proteins and other biomolecules.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : Uniformly labeled carbon-13 glucose.
  • Isomerization : Conversion of glucose to fructose.
  • Cleavage and Reduction : Fructose undergoes cleavage to yield glyceraldehyde and dihydroxyacetone.
  • Aldol Reaction : The intermediates are subjected to aldol reactions to form the final product.

Industrial methods often optimize these routes for larger-scale production using enzymatic techniques for enhanced efficiency.

Properties

IUPAC Name

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAVWAHRUNNPG-PWIBPOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(COC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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